Iopamidol Impurity D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iopamidol Impurity D involves the use of a novel compound as a starting material. The process includes the addition of triethylamine or diisopropylethylamine in N-dimethylacetamide solution, followed by the addition of thanomin. The reaction is carried out at room temperature, and the product is obtained after refluxing and filtration .
Industrial Production Methods
The industrial production of this compound involves preparative high-performance liquid chromatography (prep-HPLC) for the separation and purification of the compound. This method ensures high purity and recovery rates, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Iopamidol Impurity D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Iopamidol Impurity D is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quality control of iopamidol.
Biology: The compound is used in biological studies to understand the behavior and interactions of iodinated contrast agents.
Medicine: It plays a crucial role in the development and testing of new contrast agents for medical imaging.
Mechanism of Action
The mechanism of action of Iopamidol Impurity D involves its interaction with specific molecular targets and pathways. As an impurity of iopamidol, it shares similar properties and mechanisms. Iopamidol works by absorbing X-rays, allowing for clearer imaging of blood vessels, organs, and other tissues during radiologic examinations .
Comparison with Similar Compounds
Similar Compounds
Iopamidol Impurity A: 5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.
Iopamidol Impurity H: 4-Chloro-N,N′-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(2-hydroxypropanoyl)amino)2,6-diiodobenzene-1,3-dicarboxamide.
Uniqueness
Iopamidol Impurity D is unique due to its specific chemical structure and properties, which make it an essential reference standard for the quality control of iopamidol. Its distinct functional groups and reactivity patterns differentiate it from other impurities and related compounds .
Properties
CAS No. |
87932-11-4 |
---|---|
Molecular Formula |
C14H15I3N2O7 |
Molecular Weight |
703.99 g/mol |
IUPAC Name |
3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C14H15I3N2O7/c1-4(22)12(23)19-11-9(16)6(13(24)18-5(2-20)3-21)8(15)7(10(11)17)14(25)26/h4-5,20-22H,2-3H2,1H3,(H,18,24)(H,19,23)(H,25,26)/t4-/m0/s1 |
InChI Key |
BWAZWHDKQIBKFB-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(S)-3-[[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]carbonyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodobenzoic Acid |
Origin of Product |
United States |
Q1: What is the significance of synthesizing Iopamidol Impurity D?
A1: While the abstract doesn't explicitly state the purpose or characteristics of this compound, it's likely synthesized for the following reasons:
- Reference Standard: Impurities, even in trace amounts, can impact the safety and efficacy of pharmaceutical products. Having a synthesized and characterized sample of Impurity D allows for its use as a reference standard in analytical techniques. This ensures accurate identification and quantification of this impurity in Iopamidol drug substance and finished products. []
- Quality Control: By having access to Impurity D, manufacturers can develop and refine analytical methods specifically designed to detect and quantify it during Iopamidol production. This contributes to better quality control and ensures the final product meets regulatory standards for purity. []
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